10-Hydroxy-aconitine

Description

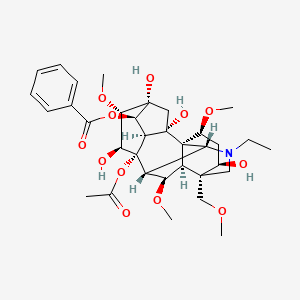

Structure

2D Structure

3D Structure

Properties

CAS No. |

41849-35-8 |

|---|---|

Molecular Formula |

C34H47NO12 |

Molecular Weight |

661.7 g/mol |

IUPAC Name |

[(2S,3S,4R,5R,6S,7S,8S,13R,14R,16S,17R,18R)-8-acetyloxy-11-ethyl-2,5,7,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |

InChI |

InChI=1S/C34H47NO12/c1-7-35-15-30(16-42-3)19(37)13-20(43-4)33-23(30)22(44-5)21(25(33)35)34(47-17(2)36)24-27(46-29(39)18-11-9-8-10-12-18)31(40,14-32(24,33)41)28(45-6)26(34)38/h8-12,19-28,37-38,40-41H,7,13-16H2,1-6H3/t19-,20+,21?,22+,23-,24+,25?,26+,27-,28+,30+,31-,32+,33?,34+/m1/s1 |

InChI Key |

GMSKTJVHWUUOMY-LSNKLNPBSA-N |

Isomeric SMILES |

CCN1C[C@@]2([C@@H](C[C@@H](C34[C@@H]2[C@H](C(C31)[C@@]5([C@@H]6[C@]4(C[C@@]([C@@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)O)OC(=O)C)OC)OC)O)COC |

Canonical SMILES |

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4(CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC(=O)C)OC)OC)O)COC |

Synonyms |

Aconifine; Nagarine; Nagarine (C34 alkaloid); 8β-Acetoxy-14α-benzoyloxy-N-ethyl-3α,10β,13β,15α-tetrahydroxy-1α,6α,16β-trimethoxy-4β-(methoxymethylene)aconitane; Aconitane-3,8,10,13,14,15-hexol, 20-ethyl-1,6,16-trimethoxy-4-(methoxymethyl)-, 8-acetate |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymatic Characterization of 10 Hydroxy Aconitine

Elucidation of Core Diterpene Precursor Biosynthesis

The journey to 10-hydroxy aconitine (B1665448) begins with the formation of a universal C20 diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP). This molecule is synthesized through the condensation of three molecules of isopentenyl pyrophosphate (IPP) and one molecule of dimethylallyl pyrophosphate (DMAPP). rsc.org Plants utilize two distinct pathways to produce IPP and DMAPP: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids. researchgate.netmdpi.com While the MEP pathway was traditionally considered the primary source of precursors for diterpenoids, evidence now suggests that the MVA pathway also contributes to the IPP pool for diterpenoid alkaloid biosynthesis. mdpi.com

The formation of the characteristic diterpene skeleton involves a two-step cyclization of GGPP. First, a class II terpene synthase, ent-copalyl diphosphate synthase (CPS), catalyzes the protonation-initiated cyclization of GGPP to form ent-copalyl diphosphate (ent-CPP). nih.govnih.gov Subsequently, a class I terpene synthase, a kaurene synthase-like (KSL) enzyme, facilitates the conversion of ent-CPP into a tetracyclic diterpene scaffold. nih.govnih.gov In the context of aconitine-type alkaloids, the key scaffold is believed to be ent-atiserene, although ent-kaurene (B36324) is also produced and serves as a precursor for other types of diterpenoid alkaloids. rsc.orgnih.govnih.gov The ring structure of the majority of diterpenoid alkaloids is consistent with an ent-atiserene intermediate. nih.gov

Identification and Functional Characterization of Key Enzymes in the Aconitine Pathway

Following the formation of the diterpene core, a series of enzymatic modifications, including oxidations, acylations, and methylations, lead to the vast diversity of diterpenoid alkaloids. The key enzyme classes implicated in the aconitine pathway are cytochrome P450 monooxygenases (P450s), acyltransferases, and methyltransferases. nih.govmdpi.com

Cytochrome P450 Monooxygenases (P450s): These enzymes are crucial for the extensive oxidative functionalization of the diterpene scaffold. nih.govmdpi.com Transcriptome analyses of Aconitum species have identified numerous P450 candidates potentially involved in the pathway. mdpi.comresearchgate.net P450s are responsible for various reactions, including hydroxylations, epoxidations, and demethylations, that decorate the core structure. mdpi.com The hydroxylation at the C-10 position, a key step in the formation of 10-hydroxy aconitine, is catalyzed by a specific P450 enzyme. rsc.orgresearchgate.net

Acyltransferases: The addition of acetyl and benzoyl groups to the alkaloid backbone is carried out by acyltransferases, specifically those belonging to the BAHD (BEAT, AHCT, HCBT, and DAT) family. frontiersin.orgnih.govresearchgate.net These modifications significantly influence the biological activity of the resulting compounds. mdpi.com Transcriptome studies have identified several BAHD acyltransferase candidates in Aconitum species that are likely involved in the acylation steps of aconitine biosynthesis. frontiersin.orgnih.gov

Methyltransferases: O-methyltransferases (OMTs) are responsible for the methylation of hydroxyl groups on the alkaloid skeleton. frontiersin.orgresearchgate.net These methylation events can alter the solubility, stability, and bioactivity of the compounds. frontiersin.org

Genetic Determinants and Transcriptomic Analysis of Aconitine Alkaloid Production

The biosynthesis of aconitine and its derivatives is under tight genetic control and often exhibits tissue-specific expression patterns. mdpi.comnih.gov Transcriptome analysis of different tissues from Aconitum carmichaelii has revealed that the genes encoding the rate-determining steps of the aconitine-type biosynthetic pathway are highly expressed in the roots, which is consistent with the accumulation of these alkaloids in this plant part. mdpi.comresearchgate.netnih.gov

Deep transcriptome profiling using techniques like Illumina sequencing and PacBio isoform sequencing has been instrumental in identifying candidate genes involved in the pathway. nih.govresearchgate.net For instance, in A. carmichaelii, a large number of unigenes have been annotated as being involved in diterpene alkaloid biosynthesis, including those for the MVA and MEP pathways, as well as for the downstream modification enzymes like P450s and acyltransferases. mdpi.comnih.gov Comparative transcriptomics between high- and low-aconitine producing species or tissues has further helped to pinpoint key genetic determinants. mdpi.comnih.gov

| Gene/Enzyme Class | Abbreviation | Putative Function | Predominant Expression Tissue |

|---|---|---|---|

| ent-Copalyl diphosphate synthase | CPS | Cyclization of GGPP to ent-CPP | Root |

| Kaurene synthase-like | KSL | Formation of diterpene skeleton from ent-CPP | Root |

| Cytochrome P450s | CYP450 | Oxidative modifications (e.g., hydroxylation) | Root |

| BAHD acyltransferases | BAHD | Acylation (acetylation, benzoylation) | Root/Stem |

| O-methyltransferases | OMT | Methylation | Root/Stem |

Mechanistic Studies of Hydroxylation Reactions, Specifically at the C-10 Position

The hydroxylation of the aconitine backbone is a critical step that contributes to the diversity and bioactivity of these alkaloids. The introduction of a hydroxyl group at the C-10 position is of particular interest as it leads to the formation of 10-hydroxy aconitine. This reaction is catalyzed by a cytochrome P450 monooxygenase. rsc.orgresearchgate.net

Studies using human liver microsomes and recombinant CYP enzymes have provided insights into the metabolism of aconitine, which involves various hydroxylation reactions. researchgate.netnih.gov While these studies focus on the metabolic breakdown in humans, they highlight the capability of P450 enzymes to hydroxylate the aconitine structure. Specifically, CYP3A4, CYP3A5, and CYP2D6 have been identified as the primary enzymes responsible for the metabolism of aconitine, including hydroxylation. researchgate.netnih.govwikipedia.orgebi.ac.uk In plants, the specific P450 enzyme responsible for C-10 hydroxylation in the biosynthetic pathway is yet to be definitively characterized, but transcriptome data points to several candidates that are highly expressed in tissues where aconitine derivatives are synthesized. mdpi.comresearchgate.net

Investigations into Stereochemical Control and Regioselectivity in Biosynthetic Conversions

The biosynthesis of aconitine alkaloids is characterized by a high degree of stereochemical control and regioselectivity. The enzymes involved, particularly the terpene synthases and P450s, must precisely control the three-dimensional arrangement of atoms and the specific position of chemical modifications on the complex scaffold.

The initial cyclization of GGPP by ent-CPP synthase establishes several stereocenters in the molecule. nih.gov The subsequent action of KSL enzymes further defines the stereochemistry of the diterpene core. nih.gov The various hydroxylation, acylation, and methylation reactions that follow must occur at specific carbons and with the correct stereochemistry to produce the final bioactive compound. For example, the hydroxylation at C-10 must be stereospecific to yield the correct isomer of 10-hydroxy aconitine. This precise control is a hallmark of enzymatic catalysis and is dictated by the specific three-dimensional structure of the enzyme's active site, which binds the substrate in a particular orientation.

Metabolic Engineering and Synthetic Biology Approaches for Pathway Interrogation

Heterologous expression of candidate genes identified through transcriptomics allows for their functional characterization in a controlled environment. nih.gov For example, co-expression of terpene synthases in Nicotiana benthamiana has been used to validate their roles in producing specific diterpene intermediates. nih.gov

Furthermore, gene-editing technologies like CRISPR/Cas9 are emerging as powerful tools for manipulating metabolic pathways in plants. frontiersin.orgfrontiersin.org By knocking out or overexpressing specific genes in Aconitum species, researchers can investigate the impact on the accumulation of specific alkaloids, thereby confirming the function of those genes in the biosynthetic pathway. frontiersin.org These strategies not only deepen our understanding of the biosynthesis of compounds like 10-hydroxy aconitine but also hold the potential for developing sustainable production platforms for these valuable molecules.

Chemical Synthesis and Advanced Derivatization of 10 Hydroxy Aconitine Analogues

Strategies for the Total Synthesis of Aconitine-Type Diterpenoid Alkaloids

The total synthesis of aconitine-type diterpenoid alkaloids is a significant endeavor in organic chemistry, with numerous research groups contributing to the field. These syntheses are often lengthy and complex, requiring precise control over stereochemistry and the strategic introduction of multiple functional groups.

Key strategies employed in the total synthesis of these alkaloids include:

Convergent Approaches: Many synthetic routes rely on a convergent strategy, where complex fragments of the molecule are synthesized independently and then coupled together at a late stage. acs.orgchemrxiv.org This approach allows for the efficient assembly of the intricate polycyclic core. acs.org For instance, a 1,2-addition/semipinacol rearrangement sequence has been effectively used to join two complex ring-containing fragments. acs.orgchemrxiv.org

Cascade Reactions: Cascade reactions, where multiple bond-forming events occur in a single operation, have proven to be powerful tools for rapidly constructing the complex diterpenoid skeleton. nih.govacs.org Oxidative dearomatization induced (ODI) cascade approaches have been developed for the efficient construction of the characteristic bicyclo[3.2.1]octane subunit found in many of these alkaloids. nih.govacs.org

Biomimetic Approaches: Inspired by the proposed biosynthetic pathways of these natural products, researchers have developed biomimetic syntheses. nih.govsioc-journal.cn These strategies often involve key cyclization and rearrangement reactions that mimic the natural formation of the alkaloid core. nih.gov For example, a retro-Dieckmann fragmentation/vinylogous Dieckmann cyclization cascade has been utilized in the synthesis of related diterpenoids. nih.gov

Bond-Network Analysis: This computational approach helps in identifying strategic disconnections for the retrosynthesis of these highly caged scaffolds. escholarship.org This analysis has been successfully applied in the total synthesis of related aconitine-type alkaloids like weisaconitine D. escholarship.org

A notable example is the total synthesis of (–)-talatisamine, (–)-liljestrandisine, and (–)-liljestrandinine, which was achieved in 30-33 steps using a fragment coupling strategy. acs.orgchemrxiv.org Another significant achievement is the total synthesis of weisaconitine D, which utilized a Diels-Alder cycloaddition/Wagner-Meerwein rearrangement sequence. escholarship.org

| Synthetic Strategy | Key Reactions | Target Alkaloid(s) | Reference(s) |

| Fragment Coupling | 1,2-addition/semipinacol rearrangement | (–)-Talatisamine, (–)-Liljestrandisine, (–)-Liljestrandinine | acs.orgchemrxiv.org |

| Oxidative Dearomatization Induced (ODI) Cascade | [5+2] cycloaddition, Diels-Alder | Grayanane and stemaranoid diterpenoids | nih.govacs.org |

| Bond-Network Analysis Guided Synthesis | Diels-Alder cycloaddition/Wagner-Meerwein rearrangement | Weisaconitine D | escholarship.org |

| Intramolecular Diels-Alder Cycloaddition | Oxidative dearomatization, intramolecular Diels-Alder | Denudatine-type alkaloids | nih.gov |

Semi-Synthetic Transformations Towards 10-Hydroxy Aconitine (B1665448) and its Derivatives

Given the complexity and low yields of total synthesis, semi-synthesis starting from more readily available aconitine-type alkaloids is a practical approach to access analogues of 10-hydroxy aconitine. Aconitine itself, being a major constituent of certain Aconitum species, serves as a common starting material for these transformations. nih.govnih.gov

Semi-synthetic modifications often focus on the selective manipulation of the various hydroxyl and ester groups present in the molecule. For example, the C8-acetyl and C14-benzoyl groups of aconitine are key sites for modification. google.comwikipedia.org Hydrolysis of these ester groups can yield less toxic derivatives, and subsequent re-acylation allows for the introduction of new functionalities. nih.govgoogle.com For instance, selective hydrolysis of the C14-benzoate of aconitine has been achieved, followed by acylation of the resulting C14-hydroxyl group. google.com

The C8-acetyl group can also be selectively transformed. For example, heating aconitine in methanol (B129727) leads to a transesterification reaction, replacing the acetyl group with a methyl group to form 8-deacetyl-8-O-methyl derivatives. wikipedia.org

Development of Novel Synthetic Methodologies for Accessing Complex Diterpenoid Skeletons

The pursuit of aconitine-type alkaloids has driven the development of new synthetic methods for constructing their complex polycyclic frameworks. researchgate.net These methodologies often focus on the efficient and stereoselective formation of the highly substituted and bridged ring systems.

Recent advancements include:

Oxidative Dearomatization Induced (ODI) Cascades: These methods have emerged as a powerful tool for the rapid construction of the bicyclo[3.2.1]octane core common to many diterpenoids. nih.govacs.org

Intramolecular [5+2] Cycloaddition: This reaction has been utilized in synthetic studies towards the construction of the ring systems of these alkaloids. thieme-connect.com

Fragment Coupling Strategies: The development of robust methods for coupling complex molecular fragments, such as the 1,2-addition/semipinacol rearrangement, has been crucial for the success of convergent syntheses. acs.orgchemrxiv.org

Photochemical Reactions: Photo-Nazarov cyclization and intramolecular cycloetherification cascades have been employed in the synthesis of complex diterpenoid skeletons. nih.gov A meta-pi-arene photocycloaddition was also a planned strategy in the synthesis of weisaconitine D. escholarship.org

These novel methodologies are not only applicable to the synthesis of aconitine-type alkaloids but also hold promise for the synthesis of a wide range of other complex natural products. nih.govacs.orgresearchgate.net

Rational Design and Synthesis of Chemically Modified Analogues of 10-Hydroxy Aconitine

The rational design and synthesis of analogues of 10-hydroxy aconitine are driven by the desire to understand the structure-activity relationships of these compounds and to develop new therapeutic agents with improved properties. frontiersin.orgnih.gov These modifications typically target the peripheral functional groups of the alkaloid core.

The numerous hydroxyl groups on the aconitine skeleton provide ample opportunities for selective esterification and etherification. The reactivity of these hydroxyl groups is influenced by their steric and electronic environment, allowing for a degree of selective modification.

Selective Protection: Silyl groups, such as trimethylsilyl (B98337) (TMS) and t-butyldimethylsilyl (TBDMS), can be used to selectively protect the C3 and C13 hydroxyl groups. google.com

Selective Acylation: The C14-hydroxyl group, after selective de-esterification of the parent alkaloid, can be acylated with various modified benzoyl groups. google.com

Selective Etherification: As mentioned previously, the C8-acetyl group can be replaced by a methoxy (B1213986) group via transesterification in methanol. wikipedia.org

These selective modifications are crucial for preparing a library of analogues with diverse functionalities at specific positions.

Targeted oxidation and reduction reactions are employed to modify the oxidation state of various functional groups within the aconitine framework.

Oxidation: Jones oxidation has been used to convert hydroxyl groups to ketones in synthetic intermediates. cdnsciencepub.com Swern oxidation has also been employed for the same purpose. nih.gov

Reduction: Reductive conditions, such as using diisobutylaluminum hydride (DIBALH), can be used for the selective cleavage of ester groups. google.com Sodium borohydride (B1222165) (NaBH4) has been used for the stereoselective reduction of ketone functionalities. rsc.orgnih.gov

These methods allow for the precise control of the oxidation state at various positions, which is important for studying the impact of these changes on biological activity.

Controlling the stereochemistry of the numerous stereocenters in the aconitine skeleton is a major challenge in its synthesis and modification. Stereoselective transformations are therefore of paramount importance.

Stereoselective Alkylation: The stereoselective introduction of alkyl groups is a key step in many synthetic routes. For example, the methylation of an enolate intermediate has been shown to proceed with high stereoselectivity. nih.gov

Stereoselective Reduction: The reduction of ketones to alcohols often proceeds with high stereoselectivity, dictated by the steric environment of the carbonyl group. rsc.orgnih.gov

Epimerization Studies: Understanding the conditions that can lead to epimerization (inversion of stereochemistry) at certain centers is crucial for maintaining the desired stereochemical integrity of the molecule. For example, an oxidation/reduction sequence has been used to intentionally invert the stereochemistry at the C1 position in a synthetic intermediate. thieme-connect.com

These stereoselective transformations and studies are essential for the synthesis of specific stereoisomers and for understanding the influence of stereochemistry on the properties of these complex alkaloids.

Targeted Oxidation and Reduction Methodologies

Application of Computational Chemistry in Synthetic Route Planning and Conformational Analysis

Computational chemistry has emerged as an indispensable tool in the study of complex natural products like aconitine and its derivatives, including 10-hydroxy aconitine. While specific computational studies focusing exclusively on 10-hydroxy aconitine are not extensively documented in publicly available literature, the methodologies applied to the broader class of aconitine-type and norditerpenoid alkaloids provide a robust framework for its analysis. These computational approaches offer profound insights into synthetic strategies and the intricate three-dimensional structures that dictate the compounds' properties.

Synthetic Route Planning

The complex, cage-like structure of aconitine alkaloids presents significant challenges to synthetic chemists. frontiersin.org Computational modeling is instrumental in navigating these challenges by predicting reaction outcomes, elucidating mechanisms, and assessing the feasibility of synthetic pathways.

Density Functional Theory (DFT) is a quantum-mechanical modeling method frequently employed to investigate the electronic structure and reactivity of these molecules. acs.org For instance, DFT calculations have been used to model key transformations in the synthesis of the aconitine core, such as the Wagner-Meerwein rearrangement, a critical step in assembling the intricate skeleton. acs.org These calculations can help rationalize the observed stereoselectivity and predict the energy barriers associated with different reaction pathways, guiding the choice of reagents and conditions.

In the convergent synthesis of aconitine-type alkaloids, computational methods have been used to design and predict the outcomes of crucial cycloaddition reactions. acs.org For example, modeling the Diels-Alder reactions involved in constructing the polycyclic framework allows chemists to understand the facial selectivity and stability of transient intermediates, thereby optimizing the synthetic route. acs.org Furthermore, computational analysis aids in the deconstruction of the complex target molecule into simpler, synthetically accessible fragments, a key aspect of retrosynthetic planning. acs.org

Conformational Analysis

The biological and chemical properties of aconitine analogues are intrinsically linked to their three-dimensional conformation. Computational techniques provide detailed information on the preferred shapes these molecules adopt in different environments.

Conformational analysis of norditerpenoid alkaloids has revealed that the A/E-rings of the free bases typically exist in twisted-chair/twisted-chair conformations. researchgate.net Upon protonation, as in the formation of salts, the conformation shifts to a boat/chair arrangement. researchgate.net These findings, derived from NMR spectroscopy and X-ray crystallography, are often corroborated and rationalized by computational modeling. researchgate.net

Methods such as molecular dynamics (MD) simulations and quantitative structure-activity relationship (QSTAR) studies offer dynamic and predictive insights. scienceopen.com MD simulations can model the behavior of the alkaloid over time, revealing its flexibility and interactions with solvent molecules. scienceopen.com QSAR studies, employing techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), correlate the 3D structural and electronic properties of a series of analogues with their activities. scienceopen.comnih.gov These models generate 3D contour maps that highlight which regions of the molecule are sensitive to steric, electrostatic, or hydrophobic modifications. scienceopen.comnih.gov While the primary application of QSAR is often to predict toxicity or therapeutic efficacy, the underlying conformational analysis is fundamental to understanding the molecule's inherent stereoelectronic features. nih.gov

The table below summarizes various computational methods and their applications in the study of aconitine and its analogues, which are directly relevant to understanding 10-hydroxy aconitine.

| Computational Method | Application in Aconitine Analogue Studies | Key Findings/Insights | References |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms; Calculation of structural and electronic properties. | Provides energy profiles for key synthetic steps like rearrangements and cycloadditions; Predicts stable conformations and geometric parameters. acs.org | acs.orgnih.gov |

| Molecular Docking | Prediction of binding modes to biological targets. | Identifies potential interactions between the alkaloid and receptor sites, guiding the design of new derivatives. | frontiersin.orgmdpi.com |

| Quantitative Structure-Toxicity Relationship (QSTR) | Correlating molecular structure with toxicity. | Identifies structural features (steric, electronic) that contribute to the compound's toxic profile. | scienceopen.comnih.gov |

| Comparative Molecular Field Analysis (CoMFA) | 3D-QSTR method to generate contour maps based on steric and electrostatic fields. | Visualizes regions where molecular modifications would impact activity, guiding rational drug design. | scienceopen.comnih.gov |

| Comparative Molecular Similarity Index Analysis (CoMSIA) | 3D-QSTR method that adds hydrophobic, hydrogen bond donor, and acceptor fields to the analysis. | Offers a more detailed understanding of the structure-activity relationship compared to CoMFA. | scienceopen.comnih.gov |

| Molecular Dynamics (MD) Simulations | Analysis of the dynamic stability and conformational flexibility of the molecule and its complexes. | Demonstrates the stability of the ligand within a binding site over time. | scienceopen.com |

A study on the QSTR of aconitine alkaloids produced robust CoMFA and CoMSIA models, with the parameters detailed in the table below. scienceopen.com These models provide a quantitative basis for understanding how structural changes affect the molecule's properties.

| Model | q² | r² | F value | SEE | Field Contributions (%) |

| CoMFA | 0.624 | 0.966 | 124.127 | 0.043 | Steric: 62.1, Electrostatic: 37.9 |

| CoMSIA | 0.719 | 0.901 | 157.458 | 0.116 | Steric: 12.0, Electrostatic: 20.4, Hydrophobic: 32.7, H-bond Acceptor: 21.6, H-bond Donor: 13.3 |

| q²: cross-validated correlation coefficient; r²: non-cross-validated correlation coefficient; F: F-test value; SEE: Standard Error of Estimate. |

Based on a comprehensive review of available scientific literature, it is not possible to generate a detailed article that focuses solely on the chemical compound “10-Hydroxy aconitine” according to the specified outline.

The existing body of research overwhelmingly concentrates on the parent compound, aconitine. While 10-Hydroxy aconitine is recognized as a metabolite of aconitine, there is a significant lack of specific, in-depth studies on its distinct molecular and target interaction dynamics.

Consequently, crucial data required to populate the requested sections and subsections are not available in published research. This includes:

Specificity of Interaction with VGSC Isoforms: No studies were found that specifically test and compare the activity of 10-Hydroxy aconitine across various voltage-gated sodium channel isoforms.

Receptor Binding Kinetics and Affinity: Quantitative data such as binding affinity (K_D), dissociation constants (K_d), or IC50 values for 10-Hydroxy aconitine are not documented. This prevents the creation of the required data tables.

Protein-Ligand Interaction Modeling and Molecular Dynamics Simulations: While numerous simulation studies exist for aconitine, none were found that specifically model the interaction of 10-Hydroxy aconitine with ion channels.

Use as a Chemical Probe: There is no evidence of 10-Hydroxy aconitine being developed or used as a characterized chemical probe for ion channel function.

Fulfilling the request would require extrapolating information from the parent compound, aconitine, which would violate the strict instruction to focus solely on 10-Hydroxy aconitine. Therefore, a scientifically accurate and detailed article as requested cannot be constructed at this time due to the absence of specific research on this particular metabolite.

Molecular Mechanism Elucidation and Target Interaction Dynamics of 10 Hydroxy Aconitine

Identification of Other Potential Molecular Targets through Unbiased Screening (Non-Phenotypic Assays)

The identification of molecular targets is a foundational step in understanding the pharmacological and toxicological profile of a bioactive compound. For 10-hydroxy aconitine (B1665448), while specific targets are not extensively documented, the scientific community can employ several powerful unbiased, non-phenotypic screening technologies to elucidate its protein interaction landscape. These methods identify molecular binding partners without relying on a predefined functional or phenotypic outcome, thus offering a broad and unfiltered view of the compound's potential mechanisms of action.

Research into the broader class of aconitine alkaloids has paved the way for such investigations. For instance, a combined in silico method, which included building a Protein-Protein Interaction (PPI) network from literature and database information, was used to predict potential targets involved in the cardiotoxicity of aconitine alkaloids. scienceopen.commdpi.com This computational screening identified Calcium-Calmodulin-Dependent Protein Kinase II alpha (CAMK2A) and gamma (CAMK2G) as potential protein targets. scienceopen.com Such in silico approaches represent a preliminary, yet valuable, unbiased screening step before experimental validation.

Experimentally, several proteomics-based strategies are at the forefront of natural product target identification. brieflands.com These label-free and labeling methods are well-suited for discovering the targets of compounds like 10-hydroxy aconitine.

Key Unbiased Screening Methodologies:

Chemical Proteomics: This approach, often utilizing affinity chromatography coupled with mass spectrometry (MS), can identify proteins that interact with a small molecule. brieflands.com A modified version of 10-hydroxy aconitine could be immobilized on a solid support to "pull down" interacting proteins from cell lysates for subsequent identification by MS. allumiqs.com

Activity-Based Protein Profiling (ABPP): ABPP uses active site-directed chemical probes to map the functional state of enzymes in complex proteomes. nih.govnih.gov While it requires a probe derived from the compound of interest, it is a powerful tool for identifying enzyme targets and assessing their activity. biorxiv.org

Cellular Thermal Shift Assay (CETSA): CETSA is a label-free method that measures the thermal stabilization of a protein upon ligand binding. wikipedia.orgnih.gov The principle is that a protein bound to a compound like 10-hydroxy aconitine will be more resistant to heat-induced denaturation. bioprocessonline.commdpi.com When combined with mass spectrometry (CETSA-MS), this technique allows for the proteome-wide identification of targets in a physiologically relevant context, such as intact cells. elrig.org

While studies directly applying these methods to 10-hydroxy aconitine are not yet prevalent, their application to other natural products demonstrates their feasibility and potential. researchgate.net The use of such unbiased screening technologies is critical to move beyond known targets and uncover novel pathways affected by 10-hydroxy aconitine.

| Method | Principle | Potential Application for 10-Hydroxy Aconitine | Reference |

|---|---|---|---|

| In Silico Screening / PPI Network Analysis | Computational prediction of protein-ligand interactions and analysis of protein interaction networks associated with known effects (e.g., cardiotoxicity). | Initial, low-cost screening to generate hypotheses. Has been used for the aconitine alkaloid class, predicting CAMK2G as a target. | scienceopen.commdpi.com |

| Affinity Purification-Mass Spectrometry (AP-MS) | A chemically modified (e.g., biotinylated) version of the compound is used as bait to capture binding proteins from a cell lysate, which are then identified by mass spectrometry. | Direct identification of binding partners. Requires chemical synthesis of a suitable probe. | brieflands.comallumiqs.com |

| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of proteins upon ligand binding. Target proteins are stabilized and remain soluble at higher temperatures. | A label-free method to confirm target engagement in intact cells and discover new targets when coupled with MS (CETSA-MS). | wikipedia.orgnih.govbioprocessonline.commdpi.comelrig.org |

| Activity-Based Protein Profiling (ABPP) | Uses active-site-directed chemical probes to assess the functional state (activity) of entire enzyme families within the proteome. | Can identify specific enzyme classes (e.g., hydrolases, kinases) that are covalently or non-covalently targeted by the compound. | nih.govnih.govbiorxiv.orgevotec.com |

Cellular and Subcellular Distribution Studies of the Compound (In Vitro Models)

Understanding where a compound accumulates within a cell is crucial for linking its molecular targets to its ultimate biological effects. For 10-hydroxy aconitine, direct studies detailing its distribution in in vitro cellular models are limited. However, insights can be drawn from studies on related alkaloids and from advanced analytical techniques that are paving the way for such investigations.

A key technology for visualizing the distribution of unlabeled molecules in biological samples is Mass Spectrometry Imaging (MSI). frontiersin.org One study utilized desorption electrospray ionization mass spectrometry imaging (DESI-MSI) to map the spatial distribution of various Aconitum alkaloids, including 10-hydroxy aconitine, directly in the tissue of Fuzi, the lateral root of Aconitum carmichaelii. The findings showed that diester alkaloids (DAs), a class that includes 10-hydroxy aconitine, were distributed with relative uniformity throughout the sections of the raw plant root. This contrasts with monoester alkaloids (MAs), which were found to be more concentrated in the cortex and epidermis. While this study was conducted on plant tissue, it demonstrates the power of MSI to differentiate the localization of structurally similar alkaloids.

| Alkaloid Class | Example Compounds | Observed Distribution in Raw Root Tissue | Reference |

|---|---|---|---|

| Diester Alkaloids (DAs) | Aconitine, Mesaconitine (B191843), 10-Hydroxy Aconitine | Relatively high content and uniform distribution throughout the tissue section. | nih.gov |

| Monoester Alkaloids (MAs) | Benzoylaconine, Benzoylmesaconine | Low content with uneven distribution, primarily located in the cortex, epidermis, and vascular column. | nih.gov |

| Non-ester Alkaloids (NAs) | Aconine, Mesaconine | Minimum content, mostly distributed in the vascular column and adjacent cortex. | nih.gov |

To translate these findings to a cellular context, these same MSI techniques can be applied to in vitro models. High-resolution MSI platforms, such as secondary ion mass spectrometry (SIMS), are capable of imaging molecule distribution at the subcellular level, potentially localizing 10-hydroxy aconitine to specific organelles like mitochondria or the nucleus. nih.gov

Another powerful approach for subcellular localization studies is fluorescence microscopy. This method requires attaching a fluorescent dye to the molecule of interest. nih.govqyaobio.com A fluorescently-labeled 10-hydroxy aconitine derivative could be synthesized and introduced to cultured cells, such as the H9c2 cardiomyocyte cell line frequently used in cardiotoxicity studies of aconitine. nih.gov Confocal microscopy could then be used to visualize its accumulation in real-time, providing high-resolution spatial information on its cellular and subcellular fate. While this requires chemical modification that could potentially alter the compound's behavior, it offers dynamic and high-resolution imaging that is complementary to the label-free, static snapshot provided by MSI.

Structure Activity Relationship Sar Studies for Molecular Interaction and Modulatory Effects

Elucidation of Pharmacophoric Features Essential for Ion Channel Interaction

The pharmacophore of an aconitine-type alkaloid describes the essential steric and electronic features required for optimal interaction with its biological target, primarily the VGSC. Analysis of numerous aconitine (B1665448) analogues has revealed a set of critical features that govern binding and activity. frontiersin.org

The fundamental pharmacophoric elements for potent VGSC activation include:

The Rigid Diterpenoid Skeleton: The complex hexacyclic (ABCDEF-ring) framework provides the necessary rigid scaffold to present the functional groups in a precise spatial orientation for binding. nih.gov

The Nitrogen Atom: The basic nitrogen atom within the A-ring, which is typically protonated at physiological pH, is crucial for activity. This positive charge is believed to interact with anionic residues within the ion channel pore. nih.gov

Ester Groups: The ester groups at positions C-8 (acetate) and C-14 (benzoate) are paramount for the potent activity of aconitine. nih.govrsc.org Hydrolysis of either or both of these esters dramatically reduces activity, indicating they are key binding moieties. rsc.org

Hydroxyl and Methoxy (B1213986) Groups: The pattern of oxygenation, including hydroxyl and methoxy groups at various positions (e.g., C-1, C-6, C-13, C-15, C-16), significantly influences the binding affinity and functional effect of the molecule. nih.govmdpi.com

A study of various Aconitum and Delphinium alkaloids identified three functional residues as crucial for exhibiting channel-opening properties: a hydroxyl group at C-13, a benzoyl ester group at C-14, and an acetyl group at C-8. nih.gov The absence of any of these key functional groups can result in a molecule that blocks, rather than activates, the sodium ion channel. nih.gov

| Pharmacophoric Feature | Position(s) | Inferred Role in Ion Channel Interaction | Reference |

|---|---|---|---|

| Rigid Hexacyclic Skeleton | Core Structure | Provides the structural scaffold for precise orientation of functional groups. | nih.gov |

| Protonated Nitrogen | A-Ring | Likely interacts with anionic residues in the channel; crucial for binding. | nih.gov |

| Acetyl Ester | C-8 | Essential for high-affinity binding and channel activation; key toxic moiety. | frontiersin.orgnih.gov |

| Benzoyl Ester | C-14 | Essential for high-affinity binding and channel activation. Its position determines activating vs. blocking activity. | nih.govingentaconnect.com |

| Hydroxyl Group | C-13 | Crucial for channel opening (activation) properties. | nih.gov |

| Methoxy Groups | C-1, C-6, C-16, etc. | Modulate lipophilicity and conformational properties, fine-tuning binding affinity. | mdpi.com |

Impact of the C-10 Hydroxyl Group on Molecular Recognition and Binding Affinity

Specific research detailing the role of a hydroxyl group at the C-10 position of aconitine is not extensively available. However, based on general principles of SAR, its introduction can be expected to have several impacts. The C-10 position is part of the core cage structure, and substitution here could influence the molecule's interaction with its receptor.

Potential effects of a C-10 hydroxyl group include:

Conformational Changes: The presence of a bulky and polar group at C-10 could induce subtle changes in the conformation of the hexacyclic skeleton. Given the high stereochemical specificity of the ligand-receptor interaction, even minor conformational shifts can significantly alter binding affinity and efficacy.

Altered Lipophilicity: Increased polarity from the hydroxyl group would decrease the molecule's lipophilicity. This could affect its ability to partition into the lipid membrane to reach the binding site, which is assumed to be within the transmembrane region of the ion channel. ingentaconnect.com

In one study focused on synthesizing aconitine analogues, the design strategy emphasized maintaining the integrity of the C-1 and C-10 methyl groups, suggesting this region is highly conserved for certain biological functions. nih.gov The substitution of a methyl with a hydroxyl group at C-10 would represent a significant change that could alter molecular recognition.

Influence of Aconitine Skeleton Modifications on Target Engagement

The engagement of aconitine-type alkaloids with their molecular targets is highly sensitive to structural modifications across the skeleton. Research on numerous semi-synthetic and natural analogues has provided a detailed understanding of how different functional groups contribute to activity.

Ester Groups at C-8 and C-14: These are the most critical functionalities. The diester structure is responsible for the high-affinity binding that leads to persistent activation of VGSCs. rsc.org Hydrolysis of the C-8 acetyl group to a hydroxyl (forming benzoylaconine) or further hydrolysis of the C-14 benzoyl group (forming aconine) leads to a dramatic decrease in activity and toxicity. rsc.org

Substituents at C-1 and C-6: The methoxy groups at these positions are not essential for binding but modulate the activity. For instance, studies on analgesic properties revealed that methylation of the C-1 hydroxyl group could reduce analgesic activity. nih.gov

Hydroxyl Group at C-15: An α-hydroxyl group at the C-15 position is considered an important structural feature for the cardiac activities of certain aconitine-type alkaloids. nih.gov

N-Substituent: The N-ethyl group can be modified. Replacing it with bulkier side-chains, such as those containing a phenyl moiety, has been shown in some analogue series to enhance antagonist activity at other receptors, like the human α7 nicotinic acetylcholine (B1216132) receptors (nAChRs). embopress.org

Skeleton Simplification: Attempts to simplify the complex aconitine scaffold have been made to create new agents. For example, simplified E-F ring frameworks designed as 2-azabicyclo[3.2.1]octane have been used to develop potent inhibitors of other targets, such as Hsp90α, demonstrating the utility of the core structure in drug design. nih.gov

| Modification | Position | Observed Effect on Activity/Binding | Reference |

|---|---|---|---|

| Hydrolysis of Acetyl Ester | C-8 | Greatly reduces binding affinity and activity at VGSCs. | rsc.org |

| Hydrolysis of Benzoyl Ester | C-14 | Greatly reduces binding affinity and activity at VGSCs. | rsc.org |

| Methylation of Hydroxyl | C-1 | Can lead to a reduction in analgesic activity. | nih.gov |

| Absence of Methoxy Group | C-6 | Appears to have a noticeable effect on analgesic activity in some analogues. | mdpi.com |

| Modification of N-Alkyl Group | N-20 | Altering the N-ethyl group can change receptor specificity and activity profile. | embopress.org |

| Introduction of Lipo-ester | C-8 | Introduction of a fatty acid chain can significantly increase anti-proliferative activity. | researchgate.net |

Stereochemical Requirements for Ligand-Target Binding Specificity

The aconitine skeleton is a rigid, conformationally restricted molecule with numerous stereocenters. The specific three-dimensional arrangement of atoms and functional groups is an absolute requirement for high-affinity binding to the neurotoxin receptor site 2 of VGSCs.

The importance of stereochemistry is evident in several aspects:

Precise Spatial Orientation: The fixed, cage-like structure ensures that the key binding moieties (e.g., C-8 acetate (B1210297), C-14 benzoate, C-13 hydroxyl) are held in a specific spatial relationship to one another, which is complementary to the topography of the receptor binding site. nih.gov

Chirality of Substituents: The stereochemistry of individual substituents is critical. For instance, an α-hydroxyl group at C-15 and an α-methoxyl or hydroxyl group at C-1 are important for the cardiac activities of certain derivatives. nih.gov Similarly, stereochemical modification of the side chain in the related alkaloid methyllycaconitine (B43530) (MLA) has been shown to decrease its affinity for nAChRs, highlighting the sensitivity of receptor binding to chirality. rsc.org

Synthetic Challenges: The stereochemical complexity of the aconitine core makes its total synthesis a formidable challenge. Synthetic strategies often focus on controlling the stereochemistry at each step, underscoring its importance for achieving the biologically active final product. nih.gov

Aconitine's structure differs from the related alkaloid methyllycaconitine (MLA) not only in its functional groups but also in its oxygenation pattern and stereochemistry. embopress.org These differences account for their distinct pharmacological profiles, with aconitine activating VGSCs and MLA acting as a potent antagonist at nAChRs. rsc.orgembopress.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Interaction Potency

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. Several QSAR and quantitative structure-toxicity relationship (QSTR) models have been developed for aconitine alkaloids to predict their activity and to guide the design of new, safer analogues. nih.govmdpi.comresearchgate.net

Key findings from QSAR studies on aconitine-type alkaloids include:

Identification of Key Descriptors: These models have identified molecular descriptors such as molecular size, atomic packing density, surface polarity, number of C=O groups, and lipophilicity (logP) as being critical for determining the activity and toxicity of these compounds. researchgate.net

Predictive Toxicity Models: QSTR models have been successfully used to build predictive models for the toxicity of aconitine compounds. nih.gov For instance, one in silico study developed a method to predict protein targets involved in cardiotoxicity and used QSAR models to gain deeper insight into the relationship between the structure of the alkaloids and their toxic effects. nih.gov

Differentiation of Agonists and Antagonists: Researchers have used QSAR to differentiate between alkaloids that activate (agonists) and those that block (antagonists) sodium channels. The presence and position of ester groups were found to be primary determinants of this functional switch. ingentaconnect.commdpi.com

Pharmacophore-Based Design: Ligand-based QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), generate 3D models that describe the steric and electrostatic fields around the molecules. These models help visualize the favorable and unfavorable regions for receptor binding, guiding the design of new compounds with improved potency and selectivity. nih.govbohrium.com

These computational approaches serve as powerful tools for understanding the complex SAR of aconitine alkaloids and for the rational modification of their structures to develop derivatives with more desirable therapeutic profiles. nih.govmdpi.com

Advanced Analytical Methodologies for 10 Hydroxy Aconitine Research

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Metabolite Profiling (Non-Clinical Samples)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the research of 10-hydroxyaconitine, providing highly accurate mass measurements that are crucial for the unambiguous confirmation of its molecular formula. This capability is fundamental in distinguishing 10-hydroxyaconitine from other compounds with similar nominal masses. In non-clinical research settings, HRMS, often coupled with liquid chromatography (LC-HRMS), is extensively used for metabolite profiling and identification. pharmaron.comprotocols.io This combination allows for the separation of complex mixtures and the subsequent high-accuracy mass determination of potential metabolites in various biological matrices. pharmaron.comnih.gov

The process of metabolite profiling for 10-hydroxyaconitine involves the comparative analysis of biological samples (e.g., from in vitro hepatocyte studies) with control samples. pharmaron.com By scrutinizing the high-resolution mass spectra, researchers can identify novel metabolites through the detection of specific mass shifts corresponding to common metabolic transformations such as hydroxylation, demethylation, and glucuronidation. The high mass accuracy of HRMS, typically in the low ppm range, facilitates the generation of elemental compositions for these metabolites, providing strong evidence for their proposed structures. nih.gov Further structural elucidation is then achieved through tandem mass spectrometry (MS/MS) experiments, where the fragmentation patterns of the parent ion are analyzed to pinpoint the site of metabolic modification.

A typical workflow for HRMS-based metabolite profiling of 10-hydroxyaconitine in a non-clinical context would involve:

Sample Preparation: Extraction of the analyte and its metabolites from the biological matrix. protocols.io

LC Separation: Chromatographic separation of the components in the extract.

HRMS Analysis: Acquisition of full-scan high-resolution mass spectra. nih.gov

Data Processing: Identification of potential metabolite peaks by comparing treated and control samples.

Structural Elucidation: Generation of elemental compositions from accurate mass measurements and confirmation of structures using MS/MS fragmentation data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and essential technique for the detailed structural analysis of 10-hydroxyaconitine. umontpellier.frnumberanalytics.com It provides unparalleled insights into the molecule's complex three-dimensional structure, including its stereochemistry and conformational dynamics in solution. copernicus.orgnumberanalytics.com This information is vital for understanding its interaction with biological targets.

Comprehensive stereochemical analysis of 10-hydroxyaconitine is achieved through a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. longdom.org 1H NMR provides information on the chemical environment of each proton, while 13C NMR reveals the carbon skeleton. umontpellier.fr Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish the connectivity between protons and carbons, thereby piecing together the intricate framework of the molecule. longdom.org The Nuclear Overhauser Effect (NOE), observed in NOESY and ROESY experiments, provides through-space correlations between protons, which are critical for determining the relative stereochemistry of the numerous chiral centers within the aconitine (B1665448) core. rsc.org

Beyond static structure, NMR is instrumental in studying the conformational flexibility of 10-hydroxyaconitine in solution. copernicus.orgacdlabs.com Molecules are often not rigid but exist as an ensemble of rapidly interconverting conformers. torvergata.it By analyzing NMR parameters such as coupling constants and chemical shifts, and by performing temperature-dependent studies, researchers can gain insights into the preferred conformations and the energy barriers between them. rsc.orgrsc.org This dynamic information is crucial as the bioactive conformation, the specific shape the molecule adopts to bind to its target, may not be the lowest energy conformation in solution.

| NMR Technique | Information Obtained for 10-Hydroxyaconitine Analysis |

| 1H NMR | Chemical environment and number of different types of protons. |

| 13C NMR | Carbon skeleton of the molecule. umontpellier.fr |

| COSY | Correlation between protons that are coupled to each other. longdom.org |

| HSQC | Direct correlation between protons and their attached carbons. |

| HMBC | Correlation between protons and carbons separated by two or three bonds. |

| NOESY/ROESY | Through-space proximity of protons, crucial for stereochemistry. rsc.org |

Advanced Chromatographic Techniques for Separation, Purification, and Quantification in Research Samples

High-Performance Liquid Chromatography (HPLC) Method Development with Diverse Detection Modes

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 10-hydroxyaconitine in research samples, offering robust methods for its separation, quantification, and purity assessment. torontech.com The development of an effective HPLC method is critical and involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal resolution and sensitivity. nih.gov For a compound like 10-hydroxyaconitine, reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency for mass spectrometry detection.

A variety of detection modes can be coupled with HPLC for the analysis of 10-hydroxyaconitine, each offering distinct advantages. phenomenex.comthermofisher.com

UV-Vis Detection: This is a common and cost-effective detection method. nih.gov While 10-hydroxyaconitine possesses a chromophore, its absorbance may not be as strong as other compounds. Detection is often performed at wavelengths around 230-240 nm.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides high sensitivity and selectivity, allowing for the accurate quantification of 10-hydroxyaconitine even in complex matrices. nih.gov Tandem mass spectrometry (LC-MS/MS) further enhances specificity by monitoring specific precursor-to-product ion transitions.

Evaporative Light Scattering Detection (ELSD) and Charged Aerosol Detection (CAD): These "universal" detectors are useful when the analyte lacks a strong UV chromophore. nih.gov They respond to any non-volatile analyte, making them suitable for the quantification of 10-hydroxyaconitine and its impurities, regardless of their optical properties.

Fluorescence Detection (FLD): If 10-hydroxyaconitine itself is not fluorescent, derivatization with a fluorescent tag can be employed to significantly increase detection sensitivity, often by several orders of magnitude compared to UV detection. phenomenex.com

The choice of detector depends on the specific research goal, whether it is routine quantification, impurity profiling, or trace-level analysis.

| HPLC Detector | Principle of Detection | Applicability to 10-Hydroxyaconitine |

| UV-Vis | Measures the absorbance of light by the analyte. torontech.com | Suitable for quantification, though may have moderate sensitivity. |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized analytes. | Highly sensitive and selective, ideal for complex samples. nih.gov |

| ELSD/CAD | Detects light scattered by analyte particles after mobile phase evaporation. nih.gov | Useful for universal detection, independent of chromophores. |

| Fluorescence (FLD) | Measures the emission of light from fluorescent analytes. | Requires derivatization but offers very high sensitivity. phenomenex.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Degradation Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that can be applied to the study of 10-hydroxyaconitine, particularly for the analysis of its volatile derivatives and for investigating its degradation products. researchgate.net Due to the low volatility and thermal lability of the parent compound, direct analysis by GC is not feasible. Therefore, chemical derivatization is a necessary prerequisite to convert 10-hydroxyaconitine into a more volatile and thermally stable form. emerypharma.comsigmaaldrich.com

Common derivatization strategies for compounds with hydroxyl and amine functional groups, such as 10-hydroxyaconitine, include silylation and acylation. jfda-online.comgcms.cz Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.com This process reduces the polarity and increases the volatility of the molecule, making it amenable to GC separation. gcms.cz Acylation, using reagents like trifluoroacetic anhydride (B1165640) (TFAA), can also be employed to create volatile fluoroacyl derivatives. jfda-online.com

Once derivatized, the sample is introduced into the GC-MS system. The gas chromatograph separates the volatile derivatives based on their boiling points and interactions with the stationary phase of the GC column. researchgate.net The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification. emerypharma.com

GC-MS is also a valuable tool for degradation studies of 10-hydroxyaconitine. researchgate.netnih.gov By subjecting the compound to various conditions (e.g., heat, light, different pH values) and then analyzing the resulting mixture by GC-MS after derivatization, researchers can identify and characterize the degradation products. This information is crucial for understanding the stability of 10-hydroxyaconitine. For example, a study on the degradation of other complex organic molecules used GC-MS to identify smaller, more volatile breakdown products, providing insights into the degradation pathways. researchgate.net

| Derivatization Reagent | Type of Derivative | Purpose |

| BSTFA | Trimethylsilyl (TMS) | Increases volatility and thermal stability. sigmaaldrich.com |

| MTBSTFA | tert-Butyldimethylsilyl (TBDMS) | Increases volatility and provides more stable derivatives. sigmaaldrich.com |

| TFAA | Trifluoroacetyl | Creates highly volatile derivatives suitable for GC analysis. jfda-online.com |

Countercurrent Chromatography (CCC) and Preparative-Scale Chromatography for Isolation

The isolation and purification of 10-hydroxyaconitine from natural sources or synthetic reaction mixtures in sufficient quantities for detailed structural and biological studies often requires advanced preparative chromatographic techniques. Countercurrent Chromatography (CCC) and preparative-scale High-Performance Liquid Chromatography (Prep-HPLC) are two powerful methods employed for this purpose. nih.govrssl.com

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that operates without a solid support matrix, thereby eliminating issues such as irreversible adsorption of the sample. news-medical.netresearchgate.net In CCC, a two-phase solvent system is used, with one phase acting as the stationary phase and the other as the mobile phase. The separation is based on the differential partitioning of the components of a mixture between these two immiscible liquid phases. news-medical.net This technique is particularly well-suited for the preparative-scale isolation of natural products like 10-hydroxyaconitine due to its high sample loading capacity and the high recovery of the target compound. nih.govaocs.org The selection of an appropriate two-phase solvent system is critical for a successful CCC separation. nih.gov

Preparative-Scale High-Performance Liquid Chromatography (Prep-HPLC) is another essential tool for the final purification of 10-hydroxyaconitine. nih.gov While analytical HPLC focuses on quantification and identification, Prep-HPLC is designed to isolate larger quantities of a specific compound with high purity. rssl.comymcamerica.com The principles are the same as analytical HPLC, but it utilizes larger columns, higher flow rates, and larger sample injection volumes. rssl.com Often, a multi-step purification strategy is employed, where a crude extract is first fractionated by a technique like CCC or medium-pressure liquid chromatography (MPLC), and then the enriched fractions are further purified by Prep-HPLC to achieve the desired level of purity (e.g., >99%). nih.govpolypeptide.com

The combination of these techniques provides a robust workflow for obtaining pure 10-hydroxyaconitine for research purposes. CCC can be used as an initial, high-capacity purification step to remove the bulk of impurities, followed by Prep-HPLC as a final polishing step to isolate the compound at very high purity. nih.gov

| Technique | Principle | Advantages for 10-Hydroxyaconitine Isolation |

| Countercurrent Chromatography (CCC) | Liquid-liquid partition without a solid support. news-medical.net | High sample loading capacity, no irreversible adsorption, high recovery. researchgate.net |

| Preparative HPLC (Prep-HPLC) | Liquid-solid chromatography scaled up for purification. rssl.com | High resolution, achieves high purity levels. polypeptide.com |

Spectroscopic Techniques for Quantitative Analysis in Complex Biological Matrices (Non-Clinical)

The quantitative analysis of 10-hydroxyaconitine in complex non-clinical biological matrices, such as plasma, urine, or tissue homogenates, presents significant analytical challenges due to the low concentrations of the analyte and the presence of numerous interfering substances. mdpi.comdrawellanalytical.com While chromatographic methods coupled with mass spectrometry are the gold standard, other spectroscopic techniques can also be employed, often in conjunction with extensive sample preparation, to achieve quantification. solubilityofthings.comspectroscopyonline.com

UV-Visible Spectroscopy , while simple and accessible, generally lacks the sensitivity and selectivity required for direct quantification of 10-hydroxyaconitine in complex biological samples without significant sample cleanup and pre-concentration. solubilityofthings.com Matrix effects, where other components in the sample absorb at the same wavelength, can lead to inaccurate results. However, when coupled with effective extraction and chromatographic separation (as in HPLC-UV), it becomes a viable quantitative tool.

Fluorescence Spectroscopy can offer significantly higher sensitivity than UV-Vis spectroscopy. mdpi.com If 10-hydroxyaconitine can be derivatized with a fluorescent tag, this method can be used for quantification at very low levels. The selectivity is also improved because only the fluorescent derivative will be detected. The development of a specific and efficient derivatization reaction is a prerequisite for this approach.

Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS or LC-MS/MS), is the most powerful spectroscopic technique for the quantitative analysis of drugs in biological matrices. nih.govresearchgate.net Its high sensitivity allows for the detection of trace amounts of 10-hydroxyaconitine, and its high specificity, especially in tandem MS mode, minimizes interferences from the biological matrix. nih.gov The use of an isotopically labeled internal standard is standard practice in quantitative LC-MS to correct for matrix effects and variations in sample processing and instrument response, ensuring high accuracy and precision.

It is important to note that for any quantitative analysis in a complex matrix, the development and validation of the analytical method are crucial. This includes assessing linearity, accuracy, precision, selectivity, and matrix effects to ensure the reliability of the results. nih.gov

| Spectroscopic Technique | Principle | Strengths for Quantitative Analysis | Limitations in Complex Matrices |

| UV-Visible Spectroscopy | Measures light absorption. solubilityofthings.com | Simple, cost-effective. | Low sensitivity and selectivity, prone to matrix interference. |

| Fluorescence Spectroscopy | Measures light emission from a fluorescent molecule. mdpi.com | Very high sensitivity. mdpi.com | Requires derivatization of 10-hydroxyaconitine. |

| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ions. researchgate.net | High sensitivity and specificity, the gold standard. nih.gov | Higher cost and complexity. |

Development and Validation of Immunoassays for Research-Level Detection (Non-Clinical Applications)

The development of immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), has provided a valuable tool for the detection of aconitine-type alkaloids in non-clinical research settings. nih.govmoleculardevices.com These assays offer high sensitivity and specificity, allowing for the quantification of these toxic compounds without the need for extensive sample pretreatment that is often required for chromatographic methods. scispace.com The principle of these immunoassays is based on the specific binding reaction between an antibody and the target analyte (an aconitine alkaloid). nih.gov

The generation of antibodies against small molecules like 10-hydroxyaconitine requires them to be conjugated to a larger carrier protein, as small molecules (haptens) alone are not immunogenic. nih.govthermofisher.com The process involves synthesizing a hapten derivative of the target alkaloid that can be chemically linked to a protein such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). nih.govtandfonline.com For instance, in the development of an immunoassay for aconitine, 3-succinylaconitine was conjugated to BSA to serve as the immunogen for producing a monoclonal antibody. nih.gov The design of the hapten, including the position of the linker arm, is a critical factor that influences the specificity and affinity of the resulting antibodies. researchgate.netmdpi.com

Once a suitable immunogen is created, it is used to immunize animals, typically mice or rabbits, to produce either polyclonal or monoclonal antibodies. infors-ht.com Monoclonal antibodies (MAbs), produced by hybridoma technology, are often preferred due to their homogeneity and consistent specificity. infors-ht.comthermofisher.comrapidnovor.com The screening and selection of the best antibody-producing cell lines are crucial for developing a reliable assay. mybiosource.com

Competitive ELISA is a common format used for detecting small molecules like aconitine alkaloids. moleculardevices.com In this format, the target analyte in the sample competes with a labeled form of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

Research Findings and Assay Performance

Several research groups have successfully developed and validated immunoassays for the detection of aconitine and its analogs. These assays have been applied to various research purposes, including the analysis of traditional medicines and pharmacokinetic studies in animal models. scispace.comwakan-iyaku.gr.jp

One study focused on the development of a monoclonal antibody-based ELISA for aconitine-type alkaloids. The antibody was generated using an aconitine-BSA conjugate and showed cross-reactivity with other aconitine-type alkaloids. nih.gov The validation of such assays involves determining key performance parameters, including sensitivity (limit of detection), specificity (cross-reactivity), precision, and accuracy. jollinlab.comnih.govmdpi.com

The specificity of the immunoassay is a critical parameter, as it determines the extent to which the assay can differentiate the target analyte from structurally related compounds. In the context of 10-hydroxyaconitine, the cross-reactivity of an assay with other hydroxylated aconitine derivatives is of particular interest.

The following tables summarize the findings from published research on immunoassays for aconitine-related compounds.

Table 1: Performance Characteristics of a Monoclonal Antibody-Based ELISA for Aconitine-Type Alkaloids

| Parameter | Result | Reference |

| Analyte | Aconitine-type alkaloids | nih.gov |

| Assay Format | Enzyme-Linked Immunosorbent Assay (ELISA) | nih.gov |

| Measurement Range | 100 ng/mL - 1.5 µg/mL | nih.gov |

| Antibody Type | Monoclonal Antibody (MAb) | nih.gov |

This table presents the performance characteristics of a developed ELISA for the general detection of aconitine-type alkaloids.

Table 2: Cross-Reactivity of the Monoclonal Antibody with Aconitine Analogs

| Compound | Cross-Reactivity (%) | Reference |

| Aconitine | 100 | nih.gov |

| Mesaconitine (B191843) | High | nih.gov |

| Hypaconitine (B608023) | High | nih.gov |

| Jesaconitine | High | nih.gov |

This table shows the specificity of the monoclonal antibody, indicating its ability to recognize other closely related aconitine alkaloids.

Table 3: Performance of a Polyclonal Antiserum-Based ELISA for Mesaconitine

| Parameter | Result | Reference |

| Analyte | Mesaconitine | wakan-iyaku.gr.jp |

| Assay Format | Enzyme-Linked Immunosorbent Assay (ELISA) | wakan-iyaku.gr.jp |

| Linear Range | 0.005 - 5 ng/tube | wakan-iyaku.gr.jp |

| Antibody Type | Polyclonal Antiserum | wakan-iyaku.gr.jp |

| Cross-Reactivity with Aconitine | 24.4% | wakan-iyaku.gr.jp |

| Cross-Reactivity with Benzoylmesaconine | No significant reaction | wakan-iyaku.gr.jp |

This table details the characteristics of an ELISA developed specifically for mesaconitine, another toxic aconitine alkaloid, and its cross-reactivity with related structures.

While no immunoassays developed exclusively for 10-hydroxyaconitine are reported in the reviewed literature, the existing data on assays for aconitine-type alkaloids provide a strong foundation. The high cross-reactivity observed for hydroxylated analogs like mesaconitine and hypaconitine in the anti-aconitine MAb-based ELISA suggests that an antibody raised against an aconitine backbone would likely recognize 10-hydroxyaconitine. nih.gov Future research could focus on producing monoclonal antibodies with high specificity for 10-hydroxyaconitine by using a carefully designed hapten that exposes the unique structural features of this particular compound. The validation of such a novel immunoassay would require rigorous testing of its sensitivity, specificity against a panel of related alkaloids, and its applicability in relevant biological matrices for non-clinical research.

Biotransformation and Metabolic Fate Investigations in Vitro and Microbial Systems

Enzymatic Hydrolysis and Esterification Pathways of 10-Hydroxy Aconitine (B1665448) in Isolated Enzyme Systems

The enzymatic transformation of aconitine alkaloids, including 10-hydroxy aconitine, is a critical area of study for understanding their metabolism and potential detoxification. In isolated enzyme systems, hydrolysis and esterification are key pathways.

Hydrolysis of the ester bonds at the C-8 and C-14 positions of the aconitine skeleton is a primary metabolic route. frontiersin.org This process is catalyzed by carboxylesterases, which are present in the liver and gastrointestinal tract. frontiersin.orgnih.gov The hydrolysis of the acetyl group at C-8 and the benzoyl group at C-14 significantly reduces the toxicity of these compounds. rsc.orgfrontiersin.org For instance, the diester diterpenoid alkaloid aconitine is hydrolyzed to the less toxic monoester derivative, benzoylaconine, and further to the non-toxic alcohol amine, aconine. nih.govfrontiersin.org This two-step hydrolysis process is a key detoxification mechanism. researchgate.net

Esterification, conversely, involves the addition of fatty acid moieties to the alkaloid structure, forming lipo-alkaloids. This has been observed in studies where aconitine undergoes ester exchange at the C-8 position, replacing the acetyl group with various fatty acyl chains. rsc.org The formation of these lipo-aconitines is considered an important biotransformation, as they exhibit different biological activities, such as anti-inflammatory effects that can vary based on the length and saturation of the fatty acid chain. rsc.org

Microbial Biotransformation of the Compound and its Structural Analogues

Microorganisms, particularly those in the gut microbiota, play a significant role in the biotransformation of aconitum alkaloids. researchgate.netnih.gov These microbes possess a diverse array of enzymes capable of modifying the complex structures of these compounds. frontiersin.org

Studies have demonstrated that human intestinal bacteria can transform aconitine and its analogues into a variety of metabolites. researchgate.netresearchgate.net The primary reactions include deacetylation, debenzoylation, dehydroxylation, demethylation, and esterification. researchgate.netsioc-journal.cn For example, Saccharomyces cerevisiae has been used to ferment Aconitum carmichaeli, leading to a decrease in the content of hypaconitine (B608023) and a relative increase in songorine. aidic.it

The gut microbiota can hydrolyze the ester bonds of diester diterpenoid alkaloids (DDAs) to produce the less toxic monoester diterpene alkaloids (MDAs). frontiersin.org This transformation is a crucial step in the detoxification of these compounds. The metabolic activity of rat intestinal bacteria on aconitine has been shown to be optimal at a pH of 7.0. researchgate.netcore.ac.uk

Structural Elucidation and Characterization of Novel Biotransformed Metabolites

The biotransformation of 10-hydroxy aconitine and related alkaloids results in a wide array of novel metabolites. Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), are instrumental in the separation, identification, and structural elucidation of these compounds. core.ac.uknih.gov

In vitro studies with human intestinal bacteria have shown that aconitine can be converted into more than twenty different metabolites, including mono-ester aconitum alkaloids, diester aconitines, and lipo-alkaloids. researchgate.netresearchgate.net For example, the incubation of aconitine with human intestinal bacteria led to the identification of metabolites formed through deacetylation, dehydroxylation, demethylation, and esterification. researchgate.net

Metabolites such as 10-hydroxyl-mesaconitine, hypaconitine, and 16-O-demethylmesaconitine have been identified from the biotransformation of mesaconitine (B191843). researchgate.net Furthermore, studies on the biotransformation of 16-O-demethylaconitine by human intestinal bacteria have revealed the formation of new mono-ester alkaloids, diester alkaloids, and lipo-alkaloids. sioc-journal.cn The structural characterization of these metabolites provides valuable insights into the metabolic pathways and the potential for detoxification. sioc-journal.cnresearchgate.net

| Parent Compound | Biotransformation System | Observed Metabolites | Metabolic Reactions |

|---|---|---|---|

| Aconitine | Human Intestinal Bacteria | Mono-ester aconitum alkaloids, Diester aconitines, Lipo-alkaloids | Deacetylation, Dehydroxylation, Demethylation, Esterification researchgate.netresearchgate.net |

| Mesaconitine | Rat Urine | Hypo-mesaconitine glucuronic acid conjugate, 10-hydroxy-mesaconitine, 1-O-demethyl mesaconitine, Deoxy-mesaconitine, Hypo-mesaconitine | Glucuronidation, Hydroxylation, Demethylation researchgate.net |

| 16-O-demethylaconitine | Human Intestinal Bacteria | Mono-ester alkaloids, Diester alkaloids, Lipo-alkaloids | Deacetylation, Debenzoylation, Dehydroxylation, Demethylation, Esterification sioc-journal.cn |

| Deoxyaconitine | Human Intestinal Bacteria | Mono-ester aconitum alkaloids, Lipo-alkaloids | Deacetylation, Debenzoylation, Dehydroxylation, Demethylation, Esterification jlu.edu.cn |

Role of Cytochrome P450 Enzymes in Compound Modification (In Vitro Enzyme Systems)

Cytochrome P450 (CYP450) enzymes, primarily located in the liver, are crucial for the phase I metabolism of a wide range of xenobiotics, including aconitum alkaloids. nih.govcjnmcpu.com In vitro studies using human liver microsomes (HLMs) and recombinant CYP enzymes have been employed to identify the specific isoforms involved in the metabolism of aconitine. capes.gov.brresearchgate.net

The main CYP isoforms responsible for the metabolism of aconitine are CYP3A4/5 and CYP2D6. capes.gov.brresearchgate.netwikipedia.org These enzymes catalyze several key reactions, including hydroxylation, demethylation, N-deethylation, and dehydrogenation. capes.gov.brresearchgate.net Specifically, CYP3A5 and CYP2D6 are involved in hydroxylation and di-demethylation, while dehydrogenation is primarily carried out by CYP3A4/5. capes.gov.br The metabolism of aconitine to demethyl-aconitine and N-deethyl-aconitine is mainly conducted by CYP3A4/5 and CYP2D6. capes.gov.br

Inhibitor studies have confirmed the significant role of CYP3A, with its inhibitors showing a strong inhibitory effect on aconitine metabolism. nih.govcapes.gov.br Inhibitors of CYP2C9, CYP2C8, and CYP2D6 demonstrated minor inhibitory effects, whereas inhibitors for CYP1A2, CYP2C19, and CYP2E1 had no apparent impact. capes.gov.br These findings highlight the central role of CYP3A4/5 and CYP2D6 in the biotransformation of aconitine.

| CYP450 Isoform | Metabolic Reaction | Reference |

|---|---|---|

| CYP3A4/5 | Dehydrogenation, Demethylation, N-deethylation | capes.gov.br |

| CYP3A5 | Hydroxylation, Di-demethylation | capes.gov.br |

| CYP2D6 | Hydroxylation, Di-demethylation, Demethylation, N-deethylation | capes.gov.br |

| CYP2C8 | Minor role in aconitine metabolism | wikipedia.org |

| CYP2C9 | Minor role in aconitine metabolism | wikipedia.org |

Mechanistic Studies of Glucosidation and Other Conjugation Reactions by Isolated Enzymes

While phase I metabolism involving hydrolysis and oxidation by CYP450 enzymes is well-documented for aconitum alkaloids, phase II conjugation reactions are less explored but equally important for their detoxification and elimination.